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molecular formula C10H12N2O5 B8460635 ethyl N-(3-methoxy-2-nitrophenyl)carbamate

ethyl N-(3-methoxy-2-nitrophenyl)carbamate

Cat. No. B8460635
M. Wt: 240.21 g/mol
InChI Key: DKUPLRUUUDNEQS-UHFFFAOYSA-N
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Patent
US06083961

Procedure details

A suspension of 3-methoxy-2-nitrobenzoic acid (10.0 g), triethylamine (5.13 g) and diphenylphosphoryl azide (14 g) in benzene (100 ml) was refluxed for 40 minutes, and ethanol (2.57 g) was added thereto, and the mixture was refluxed for 30 minutes. After cooling, the solvent was removed in vacuo, and the residue was dissolved in ethyl acetate. Insoluble material was filtered off, and the filtrate was washed with saturated sodium bicarbonate solution, water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1, v/v) to give ethyl N-(3-methoxy-2-nitrophenyl)carbamate (7.23 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([CH:9]=[CH:10][CH:11]=1)C(O)=O.C([N:17]([CH2:20]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH2:39]([OH:41])[CH3:40]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([NH:17][C:20](=[O:29])[O:41][CH2:39][CH3:40])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.57 g
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
the filtrate was washed with saturated sodium bicarbonate solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C=CC1)NC(OCC)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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